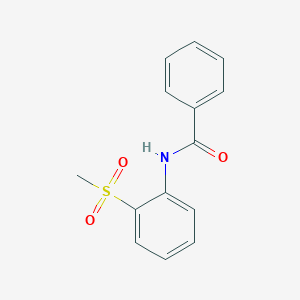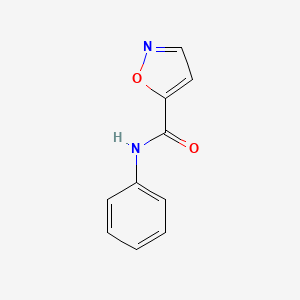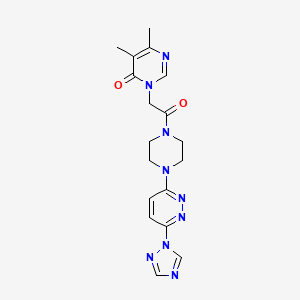
2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a furan ring, and a pyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms.
Synthesis of the furan-2-yl pyrazine intermediate: This involves the formation of a pyrazine ring substituted with a furan group.
Coupling reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the furan-2-yl pyrazine intermediate through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the pyrazine ring can be reduced to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-pyrazine derivatives.
Substitution: Phenyl derivatives with various substituents replacing the chloro and fluoro groups.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- 2-(2-bromophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-12-3-1-4-13(19)11(12)9-16(23)22-10-14-17(21-7-6-20-14)15-5-2-8-24-15/h1-8H,9-10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQKGFXIENGBII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=CC=CO3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)
![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2385862.png)
![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)


![6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385867.png)
![(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2385869.png)
![1-(2,5-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2385870.png)

![6-(cinnamylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2385872.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2385873.png)
![2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2385877.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2385878.png)
